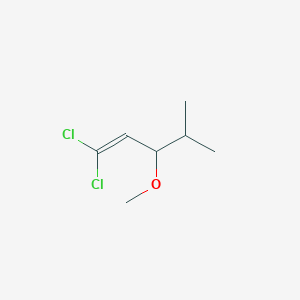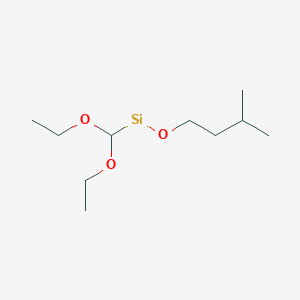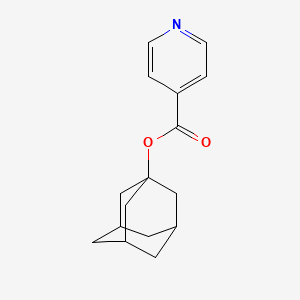
Isonicotinic acid, 1-adamantyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinic acid, 1-adamantyl ester is an organic compound that combines the structural features of isonicotinic acid and adamantane. Adamantane is a polycyclic hydrocarbon with a unique diamondoid structure, known for its stability and rigidity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, 1-adamantyl ester typically involves the esterification of isonicotinic acid with adamantanol. One common method involves the reaction of isonicotinic acid with adamantanol in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) to form the ester bond . The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Isonicotinic acid, 1-adamantyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Isonicotinic acid, 1-adamantyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of isonicotinic acid, 1-adamantyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release isonicotinic acid and adamantanol, which can then exert their effects on biological systems. Isonicotinic acid is known to inhibit enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent . The adamantane moiety can enhance the stability and bioavailability of the compound, contributing to its overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Adamantane: A polycyclic hydrocarbon with a diamondoid structure.
Isoniazid: An isonicotinic acid hydrazide derivative used as an antimicrobial agent.
Uniqueness
Isonicotinic acid, 1-adamantyl ester is unique due to the combination of the isonicotinic acid and adamantane moieties
Propiedades
Número CAS |
64140-40-5 |
|---|---|
Fórmula molecular |
C16H19NO2 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
1-adamantyl pyridine-4-carboxylate |
InChI |
InChI=1S/C16H19NO2/c18-15(14-1-3-17-4-2-14)19-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 |
Clave InChI |
CPLGGZBGOPPANE-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)OC(=O)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester](/img/structure/B14484603.png)
![2-[(Phenylphosphanyl)methyl]pyrrolidine](/img/structure/B14484605.png)
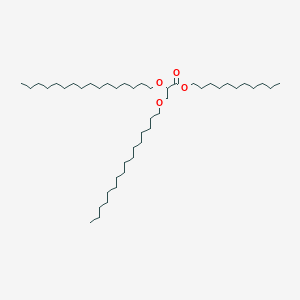

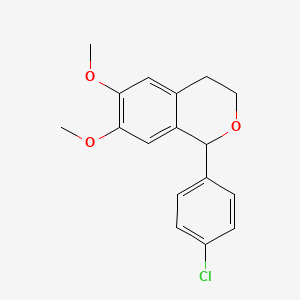
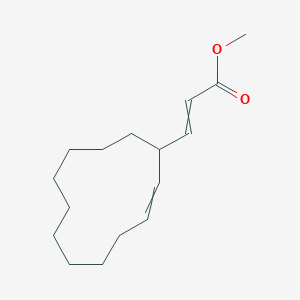
![3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14484629.png)
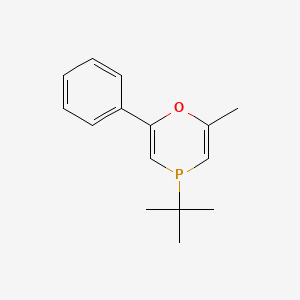
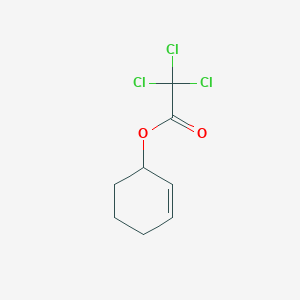
![5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14484643.png)
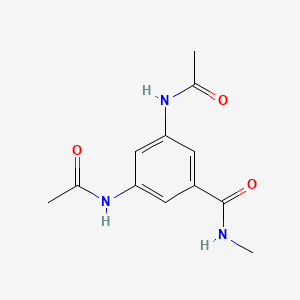
![3-[3-(Diethylamino)phenyl]propanamide](/img/structure/B14484655.png)
